molecular formula C11H17N3O4 B2436346 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid CAS No. 2248347-01-3

2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid

Cat. No. B2436346
CAS RN: 2248347-01-3
M. Wt: 255.274
InChI Key: STNMTTQMXIERKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid, also known as MPAAP, is a pyrazolyl acetic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPAAP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

The exact mechanism of action of 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has been shown to selectively inhibit the activity of COX-2, which is the isoform that is primarily responsible for inflammation.
Biochemical and Physiological Effects:
2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation. 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has also been shown to reduce the production of prostaglandins, which are responsible for pain and fever. In addition, 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is its potent anti-inflammatory properties. This makes it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several future directions for research on 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid can reduce inflammation in the gut, making it a promising candidate for the treatment of IBD. Another area of interest is the development of more soluble forms of 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid, which would make it easier to administer in certain forms. Finally, further research is needed to fully understand the mechanism of action of 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid involves the reaction of 4-methyl-3-amino-pyrazole with 2-methylpropan-2-yl oxalyl chloride to form the corresponding oxalylamide. This intermediate is then hydrolyzed to produce 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid.

Scientific Research Applications

2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has also been shown to possess analgesic and antipyretic properties, making it a potential candidate for the treatment of pain and fever.

properties

IUPAC Name

2-[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-7-5-14(6-8(15)16)13-9(7)12-10(17)18-11(2,3)4/h5H,6H2,1-4H3,(H,15,16)(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNMTTQMXIERKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1NC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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